HDAC6 Enzymatic Potency: Sub-Nanomolar Activity Differentiates I-21 from Marketed and Preclinical HDAC6 Inhibitors
Compound I-21 inhibits recombinant HDAC6 with an IC50 of 0.601 nM in the HDAC-Glo luminescent assay [1]. This represents a 25-fold improvement in potency over the benchmark HDAC6-selective inhibitor Tubastatin A (IC50 = 15 nM) [2] and an 8.3-fold improvement over the clinical-stage HDAC6 inhibitor ACY-1215/Ricolinostat (IC50 = 5 nM) [3]. While Nexturastat A achieves comparable low nanomolar potency (IC50 = 5.02 nM), its hydroxamic acid zinc-binding group confers a distinct selectivity and pharmacokinetic profile compared to the benzamide warhead of I-21 [4].
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.601 nM (Compound I-21) |
| Comparator Or Baseline | Tubastatin A: IC50 = 15 nM; ACY-1215: IC50 = 5 nM; Nexturastat A: IC50 = 5.02 nM |
| Quantified Difference | 25-fold vs Tubastatin A; 8.3-fold vs ACY-1215; 8.3-fold vs Nexturastat A |
| Conditions | Recombinant HDAC6 (unknown origin); HDAC-Glo luminescent substrate assay |
Why This Matters
For researchers requiring maximum target engagement at minimal compound concentration, the sub-nanomolar potency of I-21 reduces the risk of off-target effects arising from high test compound concentrations.
- [1] BindingDB. BDBM50557848 – IC50 0.601 nM; HDAC-Glo assay. View Source
- [2] NCATS Inxight Drugs. Tubastatin A: HDAC6 IC50 = 15 nM. View Source
- [3] MedChemExpress. Ricolinostat (ACY-1215): HDAC6 IC50 = 5 nM. View Source
- [4] Adooq. Nexturastat A: HDAC6 IC50 = 5.02 nM. View Source
